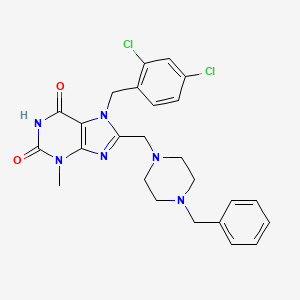

![molecular formula C9H10N2OS B2784864 6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-81-6](/img/structure/B2784864.png)

6-propylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

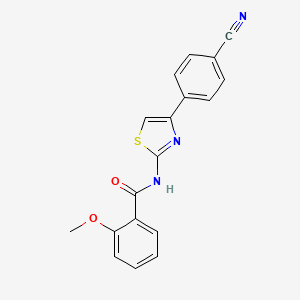

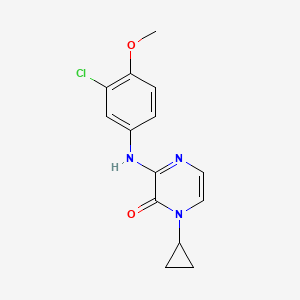

6-propylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidinones . It has been studied for its potential antimycobacterial activity .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as H1 NMR, C13 NMR, and mass spectra . Some compounds were also structurally validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines . Other methods involve the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques such as H1 NMR, C13 NMR, and mass spectra .Applications De Recherche Scientifique

Synthesis of Pyridopyrimidines

The compound is used in the synthesis of pyridopyrimidines, which are a group of heterocyclic compounds. These compounds have received considerable attention due to their potential pharmacological activities .

Antiviral Applications

Pyridopyrimidines, including derivatives of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, have been found to have antiviral properties .

Antimicrobial Applications

These compounds have also been found to have antimicrobial properties, making them useful in the development of new antimicrobial agents .

Anticancer Applications

The compound has been used in the development of anticancer agents. In particular, they are potent and highly selective inhibitors of tyrosine kinase . Another study found that certain thieno[2,3-d]pyrimidine-derived compounds exhibited strong anti-proliferative effects against MCF-7 and HepG2 cancer cell lines .

Fungicide Applications

Pyridopyrimidines, including derivatives of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, have been found to have fungicidal properties .

Inhibitors of AK and Cdk4

These compounds are potent and highly selective inhibitors of AK and Cdk4 .

Microwave Irradiation Applications

The compound has been used in microwave irradiation applications for the synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines .

Drug Development

The compound has been used in drug development, particularly in the development of new anticancer agents. Computational ADMET and toxicity studies have been conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It’s known that some of the compounds in this class have significant antimycobacterial activity

Biochemical Pathways

Similar compounds have been found to inhibitCytochrome bd oxidase (Cyt-bd) , an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Pharmacokinetics

Similar compounds have been synthesized and screened against mycobacteria as a part of a program to develop new antitubercular agents

Result of Action

Similar compounds have shown significant antimycobacterial activity

Action Environment

Similar compounds have been studied for their antimycobacterial activity

Propriétés

IUPAC Name |

6-propyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-3-6-4-7-8(12)10-5-11-9(7)13-6/h4-5H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYCTLYZGLNSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-propylthieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)

![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2784787.png)

![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)

![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}acetate](/img/structure/B2784795.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2784796.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2784798.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2784799.png)